alpha-Bisabolol

Anti-inflammatory Stereochemistry Chamomile extract standardization

Inconsistent anti-inflammatory performance from racemic α-bisabolol, where 50% inactive (+)-enantiomer dilutes potency, compromises sensitive-skin formulations. We supply both natural (-)-α-bisabolol (CAS 23089-26-1) and synthetic racemic (CAS 515-69-5) with full stereochemical characterization. • Natural (-)-enantiomer: ~2× anti-inflammatory potency vs racemic via stereospecific COX-2/iNOS downregulation • Dermal penetration enhancement: 17-73× permeability increase in human skin - stereochemistry-independent; racemic performs identically to natural • Efflux pump inhibition at sub-MIC levels potentiates tetracycline in TetK/NorA S. aureus strains

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 515-69-5
Cat. No. B1667320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Bisabolol
CAS515-69-5
Synonyms(+)-4-epi-alpha-bisabolol
bisabolol
bisabolol, (+)-isomer
bisabolol, (-)-isomer
levomenol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1)C(C)(CCC=C(C)C)O
InChIInChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1
InChIKeyRGZSQWQPBWRIAQ-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble or insoluble in water
Slightly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Bisabolol: Core Profile & Differentiators


Alpha-Bisabolol (CAS 515-69-5) is a monocyclic sesquiterpene alcohol naturally occurring as the (−)-enantiomer (levomenol, CAS 23089-26-1) in Matricaria chamomilla essential oil, while synthetic versions are typically racemic mixtures containing both (−) and (+) enantiomers . The compound exhibits anti-inflammatory activity via COX-2 and iNOS downregulation, acts as a dermal penetration enhancer, demonstrates antimicrobial and efflux pump inhibitory properties, and possesses antioxidant capabilities [1]. Critically, the stereochemical identity of the compound profoundly affects its biological potency, with the natural (−)-enantiomer showing markedly higher anti-inflammatory activity than its synthetic racemic counterpart [2].

Anti-inflammatory studies: Natural (−)-enantiomer (CAS 23089-26-1) required for stereospecific target engagement research.
Dermal penetration / antioxidant assays: Synthetic racemate may support non-stereospecific functions.
Antimicrobial efflux pump research: Select as efflux inhibitor probe, not direct antibacterial agent.
Formulation stability: Natural enantiomer offers broader pH stability context (pH 3–11).

Why Substitutes Fail for (−)-α-Bisabolol


Generic substitution of alpha-bisabolol fails due to stereochemistry-dependent pharmacology and functional divergence among sesquiterpenes. Synthetic alpha-bisabolol is a racemic mixture containing 50% inactive (+)-enantiomer, resulting in approximately half the anti-inflammatory potency of natural (−)-α-bisabolol at equivalent concentrations [1]. Furthermore, structural analogs such as farnesol, nerolidol, and bisabolol oxides exhibit fundamentally different activity profiles: farnesol shows direct antibacterial activity (MIC 16.5 µg/mL) while α-bisabolol functions primarily as an efflux pump inhibitor [2]; bisabolol oxides A and B demonstrate substantially weaker antiphlogistic effects than (−)-α-bisabolol in rat paw edema models . These differences preclude simple interchangeability in formulations targeting specific mechanisms.

Target
Natural (−)-α-Bisabolol
Reported higher anti-inflammatory response in model systems; enantiomer-specific COX-2 context.
Substitute risk
Synthetic (±)-Racemate
50% inactive (+)-enantiomer; anti-inflammatory endpoint may not transfer at equivalent concentration.
Target
α-Bisabolol as efflux pump inhibitor
Distinct NorA/TetK inhibition profile; intrinsic MIC ≥1024 μg/mL.
Substitute risk
Farnesol (direct antibacterial)
Low MIC (16.5 µg/mL) but different mechanism; efflux pump inhibition context may not replicate.
Target
Natural (−)-α-Bisabolol pH 3–11
Extended alkaline stability profile reported by supplier.
Substitute risk
Synthetic (±)-Racemate pH 3–8.5
Upper pH limit lower; alkaline formulation compatibility may require review.

Alpha-Bisabolol: Comparative Evidence


Enantiomer-Specific Anti-Inflammatory Potency

The natural (−)-α-bisabolol enantiomer exhibits significantly greater antiphlogistic activity than synthetic racemic (±)-α-bisabolol and the (+)-enantiomer. In rat paw edema (carrageenin) assays, (−)-α-bisabolol showed a considerably more marked anti-inflammatory effect than both (+)-α-bisabolol and (±)-α-bisabolol . At equivalent concentrations, synthetic bisabolol has approximately half the anti-inflammatory potency of natural bisabolol because only the (−)-enantiomer (R-configuration) effectively interacts with COX-2 [1]. The (+)-enantiomer contributes minimally to anti-inflammatory activity [1].

Enantiomer potency
Head-to-head
~2-fold higher antiphlogistic effect for (−)-enantiomer vs (±)-racemate
Supports enantiomer-specific anti-inflammatory research fit
Rat paw edema model; COX-2 interaction context
Anti-inflammatory Stereochemistry Chamomile extract standardization

Dermal Penetration Enhancement

α-Bisabolol acts as a dermal penetration enhancer by increasing stratum corneum lipid fluidity. In vitro studies using human skin samples pretreated with a 1:1 α-bisabolol-propylene glycol mixture demonstrated 17-fold higher permeability to 5-fluorouracil (5-FU) and 73-fold higher permeability to triamcinolone acetonide (TACA) compared to untreated skin [1]. Differential scanning calorimetry showed a dramatic decrease in lipid transition enthalpy, confirming increased lipid fluidity as the mechanism [1].

Penetration enhancement
Head-to-head
17× (5-FU) / 73× (TACA) permeability vs untreated skin
Supports dual-function penetration enhancer research
In vitro human skin; stereochemistry-independent
Skin permeation Transdermal delivery Penetration enhancer

Efflux Pump Inhibitory Activity

α-Bisabolol functions primarily as an efflux pump inhibitor rather than a direct antibacterial agent. Its intrinsic MIC is ≥1024 μg/mL against Staphylococcus aureus [1]. However, at subinhibitory concentrations (MIC/8), α-bisabolol potentiated tetracycline action and reduced norfloxacin MIC to clinically relevant concentrations in strains expressing TetK and NorA efflux pumps [1]. In a comparative study of three sesquiterpenes, farnesol showed the lowest direct MIC (16.5 µg/mL against S. aureus RN4220), while α-bisabolol demonstrated distinct efflux pump inhibitory activity with reduced MIC of 50.8 µg/mL in liposomal nanoformulation [2].

Efflux pump inhibition
Head-to-head
MIC ≥1024 μg/mL (intrinsic); potentiates tetracycline, reduces norfloxacin MIC
Supports efflux inhibitor probe context
Distinct from direct antibacterial farnesol (MIC 16.5 µg/mL)
Antimicrobial resistance Efflux pump inhibition Antibiotic adjuvant

Antioxidant Activity

α-Bisabolol demonstrates measurable antioxidant activity with an IC50 of 123.78 g/mL, while formulation in a Self-Nanoemulsifying Drug Delivery System (SNEDDS) yields an IC50 of 371.44 g/mL [1]. For context, an essential oil containing 4.94% α-bisabolol showed antioxidant IC50 values of 0.92 mg/mL (DPPH), 0.3 mg/mL (FRAP), and 1.7 mg/mL (ABTS) [2]. This antioxidant activity is structurally independent of its anti-inflammatory COX-2 inhibition mechanism and is not strongly stereospecific—meaning synthetic racemic bisabolol performs comparably to natural bisabolol for antioxidant function [3].

Antioxidant activity
Cross-study
IC50 = 123.78 g/mL (free); 371.44 g/mL (SNEDDS)
Supports antioxidant formulation screening
Stereochemistry non-critical; synthetic acceptable
Antioxidant Free radical scavenging Formulation

pH Stability Profile

Natural (−)-α-bisabolol demonstrates broad pH stability, with technical data indicating stability between pH 3.0 and 11.0 [1]. This range substantially exceeds typical cosmetic formulation pH requirements (pH 4.5–7.0). The compound is stable under normal storage conditions and can be incorporated into the oil phase or added during the cooling phase (<40°C) [1]. Synthetic racemic bisabolol shows comparable pH stability (pH 3.0–8.5) [2], though the natural form's broader upper range may provide additional formulation flexibility.

pH stability
Class-level
Natural: pH 3.0–11.0; Synthetic: pH 3.0–8.5
Formulation pH compatibility review
Supplier-reported; data to verify
Formulation stability pH compatibility Cosmetic formulation

Cost-Performance Trade-off

Synthetic (±)-α-bisabolol is significantly less expensive and offers consistent supply chain availability compared to natural (−)-α-bisabolol, which commands a significant price premium due to extraction complexity and crop supply variability [1]. The synthetic version provides identical performance to the natural form for antioxidant and penetration-enhancement functions where stereochemistry is non-critical [1]. For anti-inflammatory claims, however, the natural (−)-enantiomer is required due to stereospecific COX-2 interaction. In ceramide-based formulations, α-bisabolol provides a cost-effective alternative, with patents noting that higher proportions of α-bisabolol can offset more expensive ceramide/pseudoceramide ingredients [2].

Cost-performance
Context-dependent
Synthetic lower cost; functional equivalence for non-stereospecific applications
Procurement strategy depends on application stereochemical requirement
Price subject to supplier and volume
Cost analysis Procurement strategy Formulation economics

Alpha-Bisabolol Application Scenarios


High-Potency Anti-Inflammatory Formulations

Select natural (−)-α-bisabolol (CAS 23089-26-1) rather than synthetic racemic bisabolol. Evidence shows (−)-α-bisabolol exhibits significantly stronger antiphlogistic effects than (+)-α-bisabolol and (±)-α-bisabolol in rat paw edema assays , with approximately twice the anti-inflammatory potency at equivalent concentrations due to stereospecific COX-2 interaction [1]. This scenario applies to chamomile extract standardization, sensitive-skin formulations, and products making specific anti-inflammatory claims.

Dual-Function Penetration Enhancement

α-Bisabolol (either natural or synthetic) can be selected as a dual-function ingredient combining anti-inflammatory activity with quantified skin penetration enhancement. In vitro human skin data show 17-fold (5-FU) to 73-fold (TACA) permeability enhancement versus untreated skin . This property is independent of stereochemistry—synthetic racemic bisabolol performs identically to natural bisabolol for penetration enhancement [1]—enabling cost-effective formulation of actives requiring enhanced dermal delivery.

Antibiotic Adjuvant Targeting Efflux Pumps

α-Bisabolol should be prioritized as an efflux pump inhibitor rather than a direct antimicrobial agent. Its intrinsic MIC is ≥1024 μg/mL, but at subinhibitory concentrations it potentiates tetracycline and reduces norfloxacin MIC in TetK/NorA-expressing S. aureus strains . For direct antibacterial applications requiring low intrinsic MIC, farnesol (MIC 16.5 µg/mL) may be more appropriate [1]. This scenario is relevant for antimicrobial resistance research and combination therapy development.

Cost-Efficient Antioxidant Formulations

Select synthetic racemic (±)-α-bisabolol rather than natural (−)-α-bisabolol when antioxidant activity is the primary functional requirement. Evidence indicates antioxidant activity (IC50 = 123.78 g/mL) is not strongly stereospecific—synthetic bisabolol provides identical antioxidant performance at lower cost with more consistent supply . This scenario applies to formulations where anti-inflammatory claims are secondary or supporting functions.

Application
Selection Property
Validation Focus
Anti-inflammatory research
Enantiomeric identity (natural (−)-form)
Stereospecific target engagement; model response context
Dermal penetration studies
Permeation enhancer function (stereochemistry-independent)
Penetration endpoint review; formulation compatibility
Efflux pump inhibitor research
NorA/TetK inhibition profile; intrinsic MIC context
Antimicrobial resistance model validation; comparator screening
Antioxidant formulation screening
Free radical scavenging IC50; synthetic racemate acceptable
Assay reproducibility; cost-efficiency trade-off
Alkaline formulation development
pH stability range (natural 3–11)
Stability endpoint monitoring; lot-specific data review
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